

Octyl gallate solubility in common laboratory solvents

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Compound of Interest

Compound Name: Octyl Gallate

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An In-Depth Technical Guide to the Solubility of **Octyl Gallate** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl gallate (octyl 3,4,5-trihydroxybenzoate) is the ester of octanol and gallic acid, belonging to the alkyl gallate family.^[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antioxidant and preservative under the E number E311.^{[1][2]} Its efficacy in preventing the oxidation of fats and oils, along with its antimicrobial and anticancer properties, makes it a compound of significant interest.^[3] A thorough understanding of its solubility in various solvents is fundamental for its application in drug formulation, in vitro assay development, and manufacturing processes. The amphiphilic nature of **octyl gallate**, possessing a hydrophilic trihydroxy-phenyl head and a hydrophobic octyl tail, results in a varied and distinct solubility profile.

This technical guide provides a comprehensive overview of the solubility of **octyl gallate** in common laboratory solvents, details a standard protocol for solubility determination, and presents a visual workflow for this experimental process.

Solubility Profile of Octyl Gallate

The solubility of **octyl gallate** is highly dependent on the polarity of the solvent. It is characterized by poor solubility in aqueous solutions and high solubility in many organic

solvents. The following table summarizes the quantitative and qualitative solubility data gathered from various technical datasheets and chemical databases.

Table 1: Solubility of **Octyl Gallate** in Various Solvents

Solvent	Solubility	Temperature	Notes
Aqueous			
Water	0.036 mg/mL[4]	20 °C	Often described as "insoluble" or "practically insoluble". [2][4][5]
0.02 mg/mL[1]	29.99 °C		
Polar Protic Solvents			
Ethanol	Freely Soluble[2][4]	-	Calculated from ratio.
≥10 mg/mL[3]	-		
~400 mg/mL (1 in 2.5) [6]	20 °C	Calculated from ratio.	
Methanol	~1428 mg/mL (1 in 0.7)[6]	20 °C	
Propane-1,2-diol	Freely Soluble[2][4]	-	
~143 mg/mL (1 in 7) [6]	20 °C	Calculated from ratio.	
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	56 mg/mL[7]	25 °C	Requires sonication for dissolution.
125 mg/mL	-		
Acetone	~1000 mg/mL (1 in 1) [6]	20 °C	Calculated from ratio.
Acetonitrile	0.1 - 1 mg/mL (Slightly Soluble)[3]	-	
Nonpolar / Weakly Polar Solvents			

Ether	Freely Soluble[2][4]	-	
~333 mg/mL (1 in 3) [6]	20 °C	Calculated from ratio.	
Chloroform	~33.3 mg/mL (1 in 30) [6]	20 °C	Calculated from ratio.
Methylene Chloride	Practically Insoluble[5]	-	
Lipids/Oils			
Lard	1.1% (11 mg/g)[1]	-	
Peanut Oil	~30.3 mg/mL (1 in 33) [6]	20 °C	Calculated from ratio.

Note: Solubility values can exhibit batch-to-batch variation. The terms "Freely Soluble," "Insoluble," etc., are based on pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following protocol describes a standardized shake-flask method for determining the equilibrium solubility of **octyl gallate**. This method is reliable for generating consistent and accurate solubility data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment

- Materials: **Octyl Gallate** (≥98% purity), desired laboratory solvents (HPLC grade), reference standard of **octyl gallate**.

- Equipment: Analytical balance, scintillation vials or flasks with screw caps, constant temperature orbital shaker or water bath, 0.22 μm syringe filters (Teflon or other solvent-compatible material), syringes, volumetric flasks, HPLC system with UV detector or a UV-Vis spectrophotometer.

Methodology

Step 1: Preparation of Saturated Solution

- Add an excess amount of **octyl gallate** to a vial (e.g., add 200 mg of **octyl gallate** to 5 mL of the selected solvent). The amount should be significantly more than the expected solubility to ensure a solid phase remains at equilibrium.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
- Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to confirm the time to equilibrium.[\[8\]](#)

Step 2: Sample Collection and Preparation

- After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

Step 3: Quantification

- HPLC Method (Preferred):

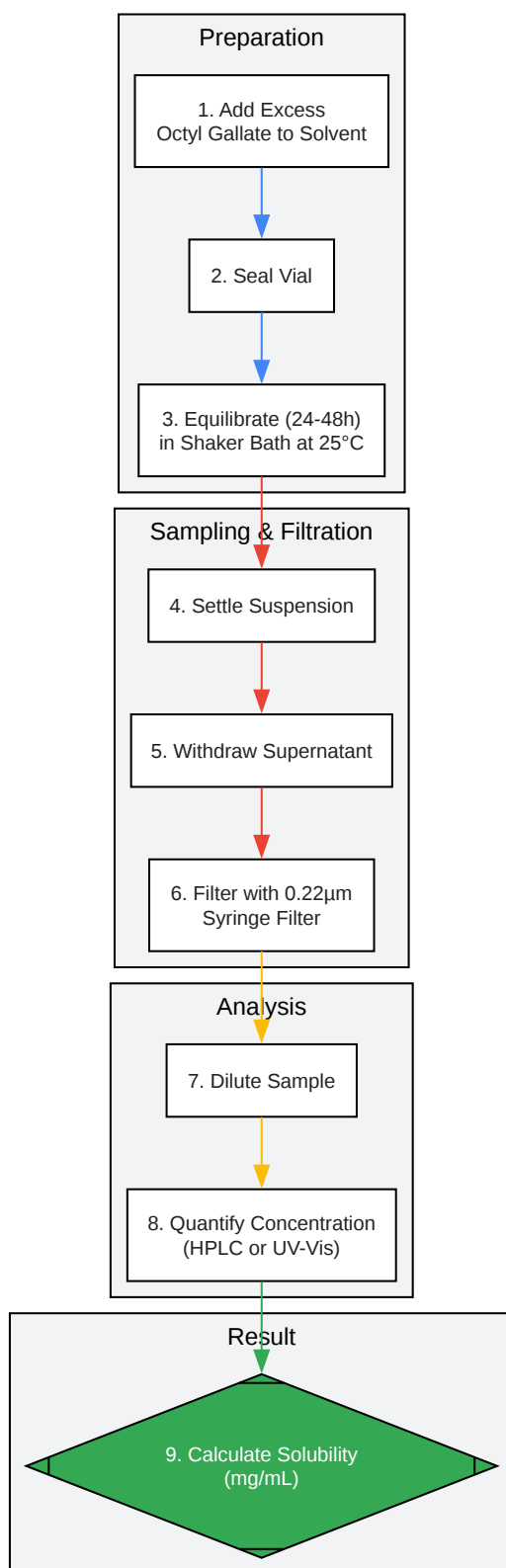
- Prepare a calibration curve using accurately weighed reference standards of **octyl gallate**.
- Analyze the diluted sample by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.
- Detect the analyte using a UV detector, typically at a wavelength of ~275 nm.[5]
- UV-Vis Spectrophotometry Method:
 - Prepare a calibration curve by measuring the absorbance of a series of known concentrations of **octyl gallate** in the chosen solvent.
 - Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_{max}), which is approximately 275 nm.[5]

Step 4: Data Analysis

- Using the calibration curve, determine the concentration of **octyl gallate** in the diluted sample.
- Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
- Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **octyl gallate**.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of **octyl gallate** is a critical parameter for its application in scientific research and product development. Its poor aqueous solubility and high solubility in polar organic solvents like ethanol, methanol, and acetone are defining characteristics. The provided data and experimental protocol offer a robust foundation for professionals working with this versatile antioxidant, enabling accurate preparation of solutions and the development of effective formulations.

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